

N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide vs Broflanilide structural comparison

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide

CAS No.: 459130-69-9

Cat. No.: B374070

[Get Quote](#)

Structural & Functional Evolution: Simple Benzamides vs. Meta-Diamide Insecticides

Content Type: Comparative Technical Guide Subject: Structure-Activity Relationship (SAR) & Mode of Action (MoA) Analysis[1][2]

Executive Summary: The Leap from Scaffold to Lead

In the development of modern agrochemicals, the transition from a simple benzamide core to a meta-diamide architecture represents a paradigm shift in target selectivity.[1][2]

- **N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide** (Compound A) represents a baseline pharmacophore.[1] It contains the essential amide linkage and a halogenated biphenyl-like arrangement but lacks the secondary binding motifs required for high-affinity allosteric modulation.[1]

- Broflanilide is the optimized evolutionary endpoint.[1][2] It retains the central benzamide core but introduces a second amide linkage in the meta position and a highly fluorinated aniline moiety.[1][2] These additions shift the target from general metabolic inhibition (or weak SDHI activity) to a potent, specific antagonism of the GABA-gated chloride channel (RDL locus).[1][2]

Structural Dissection & SAR Analysis

The following table contrasts the physicochemical properties and structural features of the baseline scaffold against the optimized Broflanilide molecule.

Comparative Physicochemical Profile[2]

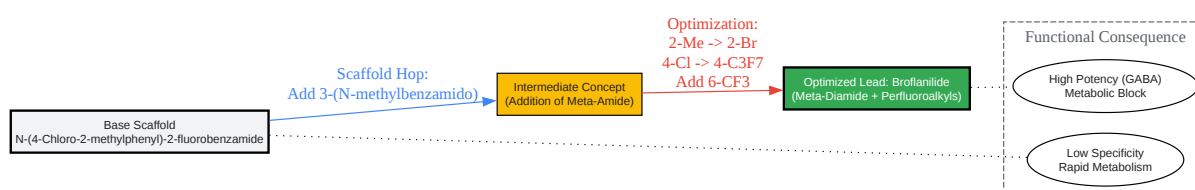
Feature	N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide	Broflanilide
Molecular Class	Mono-amide (Simple Benzamide)	Meta-Diamide (Bis-amide)
Core Scaffold	2-Fluorobenzoic acid	3-Benzamido-2-fluorobenzoic acid
Aniline Moiety	4-Chloro-2-methylaniline	2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline
Lipophilicity (LogP)	Moderate (~3.5 - 4.[1][3]0)	High (> 5.[1][2]0)
Metabolic Stability	Low (Susceptible to benzylic oxidation at 2-Me)	High (Blocked by F, CF3, and C3F7 groups)
Target Interaction	Non-specific / Weak SDHI potential	GABA-gated Cl- Channel (Group 30)
Key Interaction Site	Amide Hydrogen Bond Donor	Dual Amide Motifs + Hydrophobic Pocket Occupation

Structural Evolution Logic

- The "Meta" Insertion: The defining feature of Broflanilide is the addition of a second amide group (N-methylbenzamide) at the 3-position of the central ring.[1][2] This transforms the molecule from a compact linear structure into a bulky, "L-shaped" or "U-shaped" conformation capable of distinct allosteric binding.[1][2]
- Fluorine Saturation: The "Topic" compound uses a simple Chlorine and Methyl group.[1][2] Broflanilide replaces these with Perfluoroisopropyl () and Trifluoromethyl () groups.[1][2] This drastically increases lipophilicity, facilitating cuticle penetration in insects, and prevents metabolic degradation (blocking the P450 oxidation sites).[1][2]
- The Steric Lock: The 2-Bromo and 6-Trifluoromethyl substituents on the Broflanilide aniline ring create a "steric lock," forcing the amide bond out of planarity.[1][2] This orthogonal conformation is critical for fitting into the narrow allosteric pocket of the GABA receptor, a feature absent in the flatter "Topic" molecule.[1][2]

Visualization: Structural Evolution Pathway

The following diagram illustrates the conceptual synthesis and structural divergence.



[Click to download full resolution via product page](#)

Caption: Conceptual evolution from the simple benzamide scaffold (left) to the complex meta-diamide Broflanilide (right), highlighting key chemical modifications.

Mechanistic Divergence: Mode of Action[1][2][5]

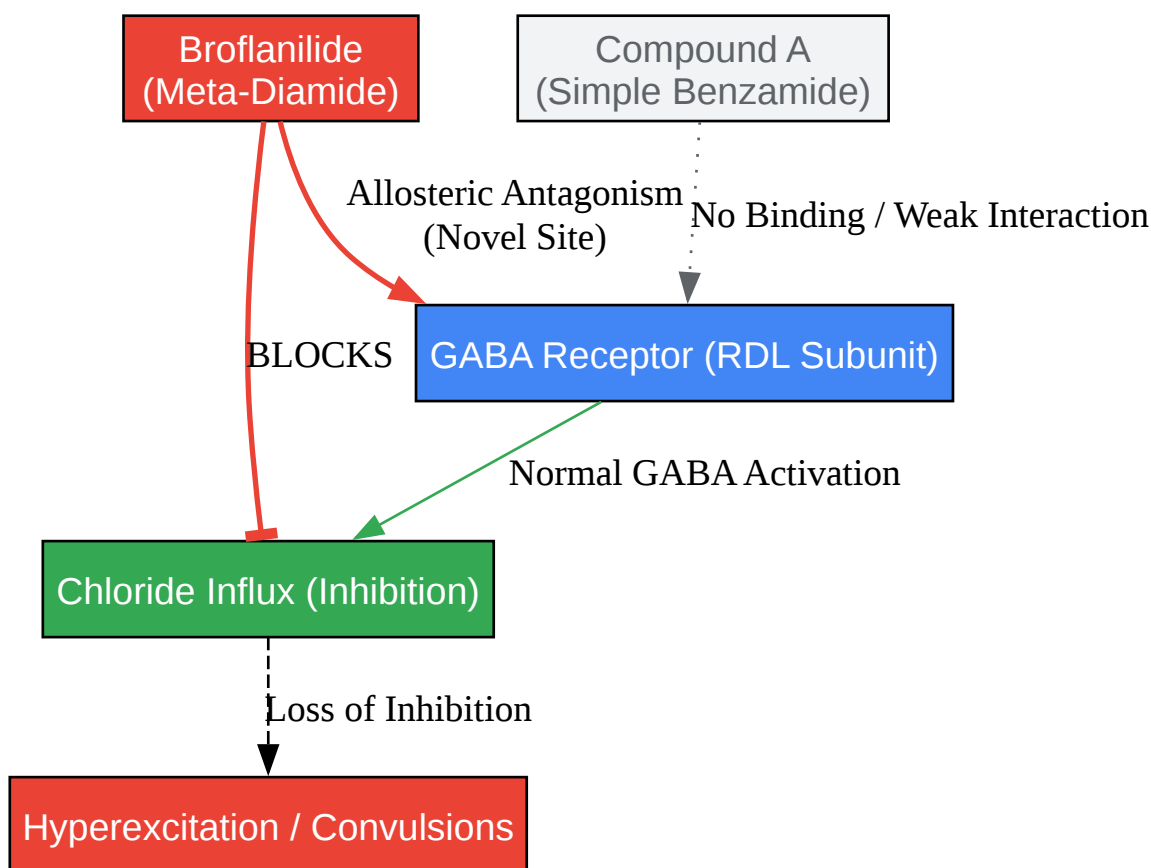
The primary distinction between these two structures lies in their biological target.[1][2]

The Topic Compound (Simple Benzamide)[1][2]

- Likely Activity: Compounds of this class (N-phenyl-benzamides) often exhibit weak fungicidal activity (SDHI analogs) or non-specific toxicity.[1][2]
- Limitation: Lacking the "tail" (the second amide), it cannot bridge the specific allosteric domains required to lock the GABA chloride channel in the closed (or open) state.[1][2]

Broflanilide (Meta-Diamide)[1][2][3][5][6][7][8][9][10]

- Target:GABA-gated Chloride Channel (GABA-Cl).
- Site: Allosteric site distinct from Fipronil (phenylpyrazoles) and Organochlorines.[1][2]
- Mechanism: Broflanilide acts as a non-competitive antagonist.[1][2][3][4][5][6] It binds to a novel site (likely near the M3 transmembrane helix) and stabilizes the channel in a closed conformation, preventing chloride influx.[1][2] This leads to hyperexcitation and convulsions in the insect.[1][2][4]
- Resistance Breaking: Because it binds to a different site than Fipronil, Broflanilide remains effective against pests carrying the RDL (Resistant to Dieldrin) mutation.[1][2]



[Click to download full resolution via product page](#)

Caption: Pathway illustrating Broflanilide's specific blockade of the GABA receptor compared to the inert nature of the simple benzamide.[1][2]

Experimental Protocols

To validate the superiority of Broflanilide over the simple benzamide scaffold, the following experimental workflows are recommended.

Experiment A: Competitive Binding Assay (Membrane Potential)

Objective: Determine if the compound interacts with the RDL GABA receptor.[1][2]

- Preparation: Express *Drosophila melanogaster* RDL GABA receptors in *Xenopus* oocytes or use insect neuronal membrane preparations.[1][2]

- Dye Loading: Incubate cells with a membrane potential-sensitive dye (e.g., DiBAC4(3)).^{[1][2]}
- Baseline: Establish baseline fluorescence.^{[1][2]}
- Challenge: Apply GABA (concentration) to induce chloride influx (membrane hyperpolarization, decrease in fluorescence).
- Treatment:
 - Group 1: Pre-incubate with **N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide** (10 μ M).
 - Group 2: Pre-incubate with Broflanilide (10 nM - 1 μ M).^{[1][2]}
- Measurement: Measure the inhibition of GABA-induced fluorescence change.
 - Expected Result: Broflanilide will show dose-dependent inhibition (IC50 in nanomolar range).^{[1][2]} The simple benzamide will likely show >10 μ M IC50 (inactive).^{[1][2]}

Experiment B: Synthetic Validation (Synthesis of the Topic Compound)

Objective: Synthesize the "Topic" compound as a reference standard.

- Reagents: 2-Fluorobenzoyl chloride (1.0 eq), 4-Chloro-2-methylaniline (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).^{[1][2]}
- Procedure:
 - Dissolve 4-Chloro-2-methylaniline in dry DCM under atmosphere.
 - Add Triethylamine and cool to 0°C.
 - Dropwise add 2-Fluorobenzoyl chloride.^[1]
 - Stir at Room Temperature (RT) for 4 hours.

- Quench with water, extract with DCM, wash with 1N HCl and Brine.[1][2]
- Recrystallize from Ethanol/Hexane.[1][2]
- Validation: Confirm structure via
 - NMR. Look for the amide singlet (~8-10 ppm) and the characteristic splitting of the 2-fluorophenyl ring.[1]

References

- Nakao, T., & Banba, S. (2016).[1][2] Broflanilide: A meta-diamide insecticide with a novel mode of action.[1][4][5][6][7] *Bioorganic & Medicinal Chemistry*. [1][2][8][5] [Link](#)
- Katsuta, H., et al. (2019).[1][2] Discovery of broflanilide, a novel insecticide.[1][2][8][9][10] *Journal of Pesticide Science*. [1][2] [Link](#)
- IRAC (Insecticide Resistance Action Committee). (2024).[1][2] Mode of Action Classification Scheme (Group 30). [Link](#)[1][2]
- Mitsui Chemicals Agro, Inc. (2017).[1][2] Patent WO2010090344: Meta-diamide derivatives and agricultural/horticultural insecticides.[1] [Link](#)[1][2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [Broflanilide | C25H14BrF11N2O2 | CID 53341374 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [Broflanilide - Wikipedia \[en.wikipedia.org\]](#)
- 3. [Broflanilide \(Ref: MCI-8007\) \[sitem.herts.ac.uk\]](#)
- 4. [researchgate.net \[researchgate.net\]](#)
- 5. [researchgate.net \[researchgate.net\]](#)

- [6. Broflanilide: A meta-diamide insecticide with a novel mode of action - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [7. researchgate.net](#) [researchgate.net]
- [8. scielo.br](#) [scielo.br]
- [9. researchgate.net](#) [researchgate.net]
- [10. What is the synthesis of the insecticide Broflanilide?_Chemicalbook](#) [chemicalbook.com]
- To cite this document: BenchChem. [N-(4-Chloro-2-methylphenyl)-2-fluorobenzamide vs Broflanilide structural comparison]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b374070/docs#n-4-chloro-2-methylphenyl-2-fluorobenzamide-vs-broflanilide-structural-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check